Veronicoside

Catalog No.
S3161444
CAS No.
50981-09-4
M.F
C22H26O11
M. Wt
466.439
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veronicoside

CAS Number

50981-09-4

Product Name

Veronicoside

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate

Molecular Formula

C22H26O11

Molecular Weight

466.439

InChI

InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

GOHHRVCULPSXEU-RWORTQBESA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Solubility

not available

Veronicoside is a naturally occurring phenylethanoid glycoside found in various plants, most notably in species belonging to the genus Veronica []. Scientific research is exploring the potential applications of veronicoside for its diverse biological activities. Here's a breakdown of some key areas of investigation:

Antioxidant Properties

Studies suggest that veronicoside possesses significant antioxidant properties. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases []. Research has shown veronicoside's effectiveness in protecting cells from oxidative stress in laboratory models [, ].

Anti-inflammatory Effects

Veronicoside exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Studies have demonstrated its potential to reduce inflammation in various cell types, suggesting its possible therapeutic application in inflammatory diseases [, ].

Neuroprotective Potential

Research suggests that veronicoside may have neuroprotective effects. Studies have shown it can protect nerve cells from damage caused by oxidative stress and glutamate excitotoxicity, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Veronicoside is a phenylethanoid glycoside predominantly found in various species of the Veronica genus, particularly in Veronica persica and Veronica peregrina. Its chemical structure is characterized by the formula C22H26O11, featuring a complex arrangement of sugar and phenolic components. This compound is part of a larger class of iridoid glycosides, which are known for their diverse biological activities and potential therapeutic applications .

  • Antioxidant Activity: The presence of the apigenin core suggests potential free radical scavenging and antioxidant properties [].
  • Enzyme Inhibition: Veronicoside might inhibit specific enzymes involved in inflammatory processes or cellular signaling pathways.
  • Interaction with Other Molecules: It could interact with other cellular components, influencing gene expression or protein function [].
Typical of glycosides, including hydrolysis, which can yield aglycones and sugars. The hydrolytic cleavage of the glycosidic bond can be catalyzed by acids or enzymes such as glycosidases. Additionally, under oxidative conditions, veronicoside may participate in redox reactions that alter its structure and reactivity. Such reactions are significant for understanding its stability and potential interactions in biological systems .

Veronicoside exhibits a range of biological activities:

  • Antioxidant Activity: Studies have demonstrated that veronicoside possesses strong radical scavenging properties, contributing to its potential as a natural antioxidant. It has shown effectiveness in reducing oxidative stress in various cellular models .
  • Antitumor Effects: In vitro studies indicate that veronicoside can inhibit the proliferation of cancer cells, particularly hepatocellular carcinoma cells (HepG2), with notable cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Properties: Research suggests that veronicoside may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Veronicoside can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources using solvents like methanol or ethanol. This process typically includes maceration or Soxhlet extraction followed by purification techniques such as chromatography .
  • Synthetic Approaches: Although less common, synthetic routes have been explored using

Veronicoside has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antitumor properties, veronicoside is being investigated for potential use in cancer therapy and as a dietary supplement aimed at enhancing health through oxidative stress reduction .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at protecting against oxidative damage from environmental factors .
  • Food Industry: As a natural antioxidant, veronicoside may be utilized in food preservation to enhance shelf life and maintain quality by preventing oxidative spoilage .

Veronicoside shares structural similarities with several other compounds within the iridoid glycosides category. Key comparisons include:

CompoundStructure CharacteristicsUnique Properties
CatalposideContains a catalpol moietyNoted for neuroprotective effects
AmphicosideSimilar sugar moietyExhibits potent anti-inflammatory activity
VerminosideContains additional hydroxyl groupsDemonstrates unique antimicrobial properties
VerprosideShares structural features with veronicosideKnown for its significant cytotoxic effects against cancer cells

While all these compounds exhibit biological activities related to health benefits, veronicoside's specific combination of antioxidant and antitumor properties distinguishes it within this group .

XLogP3

-1

Dates

Modify: 2024-04-14

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